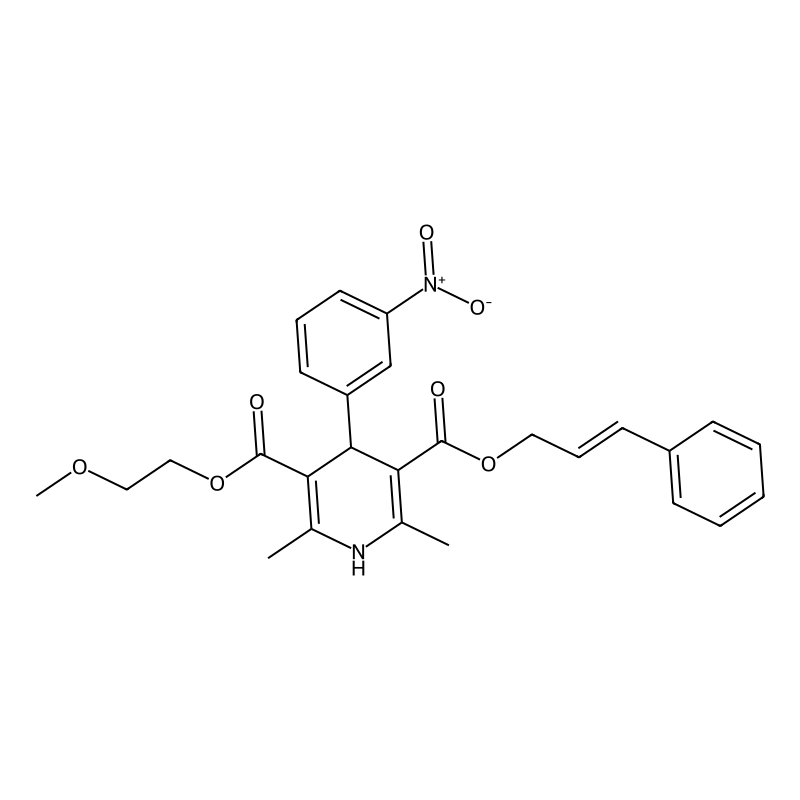Cilnidipine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Solubility
Canonical SMILES
Isomeric SMILES
Description
Cilnidipine is a dihydropyridine calcium antagonist. It was jointly developed by Fuji Viscera Pharmaceutical Company, Japan and Ajinomoto, Japan and approved in 1995. Compared with other calcium antagonists, cilnidipine can act on the N-type calcium channel that existing sympathetic nerve end besides acting on L-type calcium channel that similar to most of the calcium antagonists. This drug is approved in China, Japan, Korea, India, and several countries in the European Union.
Cilnidipine is a fourth-generation calcium channel blocker, primarily used for the treatment of hypertension. It uniquely targets both L-type and N-type calcium channels, making it distinct from other calcium channel blockers that typically focus solely on L-type channels. This dual action enables cilnidipine to provide comprehensive cardiovascular benefits, including vasodilation and reduced sympathetic nervous system activity. Cilnidipine is approved for use in several countries, including Japan, China, India, Nepal, and Korea, and has been shown to have additional therapeutic potential in conditions like Raynaud's Phenomenon and systemic sclerosis .
Cilnidipine exhibits significant biological activity as a calcium channel blocker. Its mechanism involves antagonism of both N-type and L-type calcium channels, which results in decreased intracellular calcium levels. This action leads to vasodilation, reduced blood pressure, and inhibition of norepinephrine release from sympathetic nerve endings. Cilnidipine's dual-channel blocking capability contributes to its unique profile in managing hypertension and potentially providing neuroprotective effects .
The synthesis of cilnidipine has been optimized through various methods. A notable preparation method involves the reaction of 2-(3-nitrophenyl methylidene) methoxyethyl acetoacetate with 3-amino-2-butenoic acid cinnamyl ester under the catalysis of concentrated hydrochloric acid. This method results in high yields and purity of cilnidipine with minimal impurities after a single recrystallization step .
Cilnidipine is primarily used for treating hypertension due to its effective vasodilatory properties. Its ability to block both L-type and N-type calcium channels allows for a more comprehensive approach to blood pressure management compared to traditional calcium channel blockers. Additionally, ongoing research suggests potential applications in treating conditions associated with sympathetic overactivity, such as heart failure and certain vascular disorders .
Cilnidipine has been studied for its interactions with various drugs and biological systems. It demonstrates high protein binding (approximately 98%) and is metabolized primarily by liver microsomes via cytochrome P450 enzymes, particularly CYP3A. The drug's pharmacokinetics indicate that it has low bioavailability (around 13%) due to its low aqueous solubility and high permeability . Studies have also highlighted cilnidipine's potential interactions with other antihypertensive agents, suggesting careful consideration when co-administering medications.
Cilnidipine is part of the dihydropyridine class of calcium channel blockers. Here are some similar compounds:
| Compound Name | Type | Key Features |
|---|---|---|
| Amlodipine | Dihydropyridine | Long-acting; primarily L-type channel blocker |
| Nifedipine | Dihydropyridine | Selective for L-type channels; rapid onset |
| Felodipine | Dihydropyridine | Intermediate duration; selective for L-type channels |
| Efonidipine | Dihydropyridine | Dual action on L- and N-type channels |
| Manidipine | Dihydropyridine | Unique structure; longer half-life |
Uniqueness of Cilnidipine: Cilnidipine stands out due to its dual blocking action on both L- and N-type calcium channels, which not only aids in lowering blood pressure but also provides neuroprotective effects by inhibiting sympathetic nerve activity. This dual mechanism is less prevalent among other dihydropyridines, making cilnidipine a valuable option in managing cardiovascular diseases effectively .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
Melting Point
UNII
S85436ZG85
4LNU2SU262
Drug Indication
Mechanism of Action
Absorption Distribution and Excretion
Cilnidipine gets eliminated through the urine in a proportion of 20% of the administered dose and 80% is eliminated by the feces.
Drugs on the group of dihydropyridines such as cilnidipine tend to have a large volume of distribution.
Metabolism Metabolites
Wikipedia
Muzolimine








